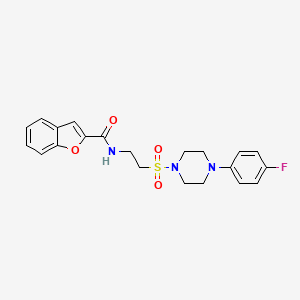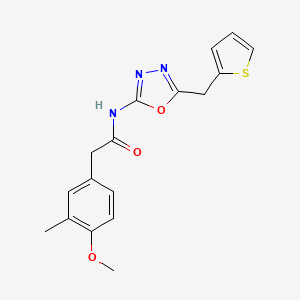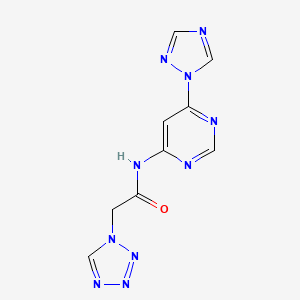
N-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)-2-(1H-tetrazol-1-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“N-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)-2-(1H-tetrazol-1-yl)acetamide” is a chemical compound with the molecular formula C9H8N10O. It has an average mass of 272.226 Da and a monoisotopic mass of 272.088257 Da .
Molecular Structure Analysis
The molecular structure of “N-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)-2-(1H-tetrazol-1-yl)acetamide” is complex, with multiple nitrogen atoms contributing to its structure. It includes a pyrimidine ring, two triazole rings, and a tetrazole ring .
Scientific Research Applications
Synthesis of Innovative Heterocycles
Research has shown the utility of related heterocyclic compounds in synthesizing diverse heterocycles such as pyrrole, pyridine, coumarin, and others, which were evaluated as insecticidal agents against the cotton leafworm, Spodoptera littoralis (Fadda et al., 2017). This highlights the role of such compounds in agricultural pest control research.
Biological Activities
Novel thiazolo azapurines and pyrimido thiazolo azapurines have been synthesized from cyano acetamide, demonstrating potent inhibition against pathogenic microorganisms, suggesting their potential in antimicrobial research (Annareddygari et al., 2022). This indicates the compound's relevance in developing new antimicrobial agents.
Antimicrobial Agent Development
Several derivatives have been synthesized and showed significant antimicrobial activity against a range of microorganisms, including Candida species and Staphylococcus aureus. This underscores the potential of such compounds in the development of new antimicrobial therapies (Soliman et al., 2009).
Anticancer and Anti-inflammatory Activities
The synthesis of substituted derivatives of related compounds has led to the evaluation of their anticancer and anti-inflammatory activities. Notably, some derivatives have shown selective influence on cancer cell lines and excellent anti-inflammatory activity (Ghule et al., 2013). This points to the potential application in cancer and inflammation-related research.
Advanced Material Synthesis
The compound's derivatives have also been explored in the synthesis of advanced materials, including supramolecular architectures. This research demonstrates the compound's utility in the development of materials with potential applications in various technological fields (Fonari et al., 2005).
Future Directions
The future directions for research on “N-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)-2-(1H-tetrazol-1-yl)acetamide” and similar compounds could involve further exploration of their potential as antiviral and anti-infective drugs . Additionally, their role in chemopreventive and chemotherapeutic effects on cancer could be further investigated .
properties
IUPAC Name |
2-(tetrazol-1-yl)-N-[6-(1,2,4-triazol-1-yl)pyrimidin-4-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N10O/c20-9(2-18-6-13-16-17-18)15-7-1-8(12-4-11-7)19-5-10-3-14-19/h1,3-6H,2H2,(H,11,12,15,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLONUUFMFITFRB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N=CN=C1N2C=NC=N2)NC(=O)CN3C=NN=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N10O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)-2-(1H-tetrazol-1-yl)acetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

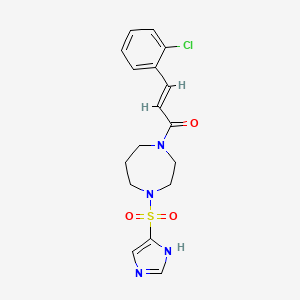
![(Z)-4-(N,N-bis(2-cyanoethyl)sulfamoyl)-N-(6-bromo-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2683990.png)
![7-(4-chlorophenyl)-8-(4-fluorophenyl)-1,3-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2683991.png)
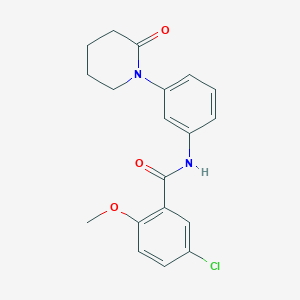
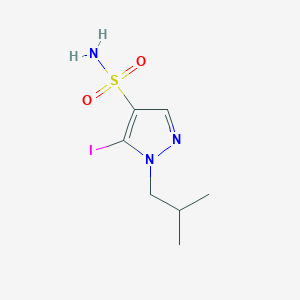
![1-[(2,3-Dichlorophenyl)methyl]piperazine](/img/structure/B2683995.png)
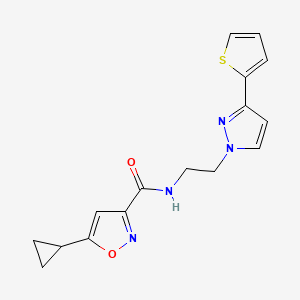
![9-(3-fluorophenyl)-6,6-dimethyl-2-(methylthio)-5,6,7,9-tetrahydro-[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one](/img/structure/B2683997.png)
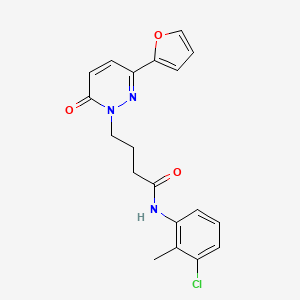
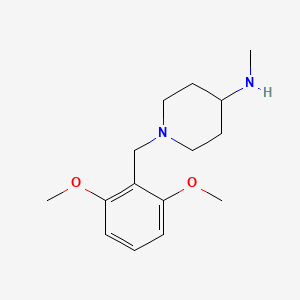
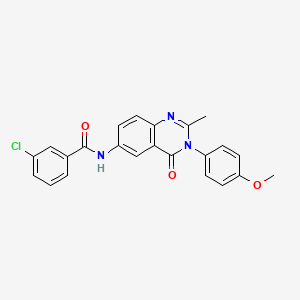
![3-fluoro-N-[2-[2-(3-fluorophenyl)-1,3-thiazol-4-yl]ethyl]benzenesulfonamide](/img/structure/B2684004.png)
